3,3'-Diindolyl Disulphide
Overview
Description
3,3’-Diindolyl Disulphide is an organic compound with the molecular formula C16H12N2S2 It is a derivative of indole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
3,3’-Diindolyl Disulphide (DIM) is a compound found in cruciferous vegetables such as cabbage and broccoli . It has been shown to be effective in the attenuation of gastrointestinal cancers . The primary targets of DIM are various cellular and molecular processes in gastrointestinal cancer cells .
Mode of Action
DIM interacts with its targets to induce several changes. It acts upon apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress . It also increases the efficacy of other drugs or therapeutic chemicals when used in combinatorial treatment for gastrointestinal cancer .
Biochemical Pathways
DIM affects several biochemical pathways. It is involved in the regulation of apoptosis and anoikis as well as the cell cycle progression and cell proliferation . It also interacts with peroxisome proliferator-activated receptor and PPARγ agonists; SR13668, Akt inhibitor, cyclins regulation, ER-dependent-independent pathways .
Pharmacokinetics
The pharmacokinetics of DIM have been studied, with a focus on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of DIM’s action is the attenuation of gastrointestinal cancers . It has been shown to be effective in inducing apoptosis in cancer cells, inhibiting metastasis, and enhancing the efficacy of other therapeutic agents .
Biochemical Analysis
Biochemical Properties
3,3’-Diindolyl Disulphide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies have shown that 3,3’-Diindolyl Disulphide can influence cell function. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . It has been observed to have anti-cancer properties, influencing apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress .
Molecular Mechanism
The molecular mechanism of action of 3,3’-Diindolyl Disulphide is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diindolyl Disulphide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 3,3’-Diindolyl Disulphide can vary with different dosages in animal models
Metabolic Pathways
3,3’-Diindolyl Disulphide is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Diindolyl Disulphide can be synthesized through several methods. One common method involves the reaction of indole with sulfur-containing reagents. For example, the reaction of indole with thiourea and iodine in the presence of sodium hydroxide in ethanol and water at room temperature yields 3,3’-Diindolyl Disulphide .
Industrial Production Methods: While specific industrial production methods for 3,3’-Diindolyl Disulphide are not extensively documented, the synthesis typically involves scalable reactions that can be performed under mild conditions. The use of heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous silica nanoparticles, has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diindolyl Disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .
Scientific Research Applications
3,3’-Diindolyl Disulphide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown that 3,3’-Diindolyl Disulphide may have therapeutic potential in treating certain types of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
3,3’-Diindolylmethane: Another indole derivative with similar biological activities.
Indole-3-carbinol: A precursor to 3,3’-Diindolylmethane, known for its anticancer properties.
Trisindolines: Compounds containing two indole units connected to an isatin core, showing various biological activities.
Uniqueness: 3,3’-Diindolyl Disulphide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1H-indol-3-yldisulfanyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHHSOOWJVMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395128 | |
Record name | 3,3'-Diindolyl Disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-39-5 | |
Record name | 3,3'-Diindolyl Disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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